molecular formula C16H22N4O B6624473 [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol

Cat. No.: B6624473
M. Wt: 286.37 g/mol
InChI Key: QFWYYRUJWFJVKO-HOTGVXAUSA-N
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Description

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a methylpyrazole and a pyridine moiety

Properties

IUPAC Name

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19-9-14(8-18-19)16-11-20(10-15(16)12-21)7-4-13-2-5-17-6-3-13/h2-3,5-6,8-9,15-16,21H,4,7,10-12H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYYRUJWFJVKO-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone or a 1,4-diamine.

    Substitution with Methylpyrazole:

    Attachment of the Pyridine Moiety: The pyridine group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or a pyridine halide.

    Final Functionalization: The hydroxymethyl group is introduced in the final step, often through a reduction reaction of an intermediate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyridine or pyrazole rings.

    Substitution: The pyridine and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows for a wide range of applications in material science.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-pyridin-4-ylethyl)pyrrolidin-3-yl]methanol: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

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